molecular formula C4H2N2S2 B1587360 Thiazolo[5,4-d]thiazole CAS No. 251-56-9

Thiazolo[5,4-d]thiazole

Cat. No. B1587360
CAS RN: 251-56-9
M. Wt: 142.2 g/mol
InChI Key: POQXSXLBPPFJFO-UHFFFAOYSA-N
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Description

Thiazolo[5,4-d]thiazole (TTz) is an organic heterocycle moiety that has shown remarkable properties as a conjugated polymer and in solution-based studies . It is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Synthesis Analysis

The synthesis of Thiazolo[5,4-d]thiazole-based materials has been explored to a minor extent, leaving plenty of room for improvement and broadening of the material scope . The parent Thiazolo[5,4-d]thiazole moiety already possesses some appealing features towards applications in organic electronics . Aryl-functionalized Thiazolo[5,4-d]thiazole derivatives, which expand the conjugated backbone of the semiconducting material, are easily prepared .


Molecular Structure Analysis

Thiazolo[5,4-d]thiazole (TTz) is an organic heterocycle moiety which has previously shown remarkable properties as a conjugated polymer and in solution-based studies . For TTz-based small molecules to be incorporated in solid-state fluorescence-based optical devices, a thorough elucidation of their structure–photophysical properties needs to be established .


Chemical Reactions Analysis

Thiazolo[5,4-d]thiazole-based materials have shown promising results in the field of photocatalysis . The photocatalytic activity of these materials benefits from the triazine moiety, but its photocatalytic performance still needs to be improved . The introduction of photoactive functional moieties is an effective way to improve the photocatalytic performance of these materials .


Physical And Chemical Properties Analysis

Thiazolo[5,4-d]thiazole (TTz) is an organic heterocycle moiety which has previously shown remarkable properties as a conjugated polymer and in solution-based studies . It has a strong conjugation system, excellent visible light absorption capacity, and high chemical stability .

Scientific Research Applications

Thiazolo[5,4-d]thiazole: A Comprehensive Analysis of Scientific Research Applications: Thiazolo[5,4-d]thiazole (TTz) is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique chemical properties. Below is a detailed analysis of six unique applications of TTz in scientific research, each presented in a separate section.

Optoelectronic Materials

TTz compounds exhibit valuable photophysical properties and appropriate thermal stability, making them excellent candidates for applications in optoelectronic materials. They have been used to create novel D–π–A (donor-π-acceptor) structures with spirobifluorene moieties, which show promising electronic structures and energy gaps suitable for optoelectronic applications .

Organic Electronics

The electron-deficient nature of TTz, along with its high oxidative stability and rigid planar structure, allows for efficient intermolecular π–π overlap. These features make TTz-based compounds appealing as building blocks in organic electronics, particularly in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Semiconducting Polymers

TTz has been utilized in the design of novel semiconducting conjugated polymers. These polymers are synthesized under ambient conditions and hold potential for use in various semiconducting applications due to their electronic properties .

Fluorescent Dyes

The photonics and optoelectronics industry has a growing demand for new fluorescent small molecule dyes. TTz’s remarkable properties as a conjugated polymer and in solution-based studies make it a strong candidate for developing solid-state fluorescent dyes .

Mechanism of Action

Target of Action

Thiazolo[5,4-d]thiazole is a versatile compound with a wide range of applications. It is primarily used in the field of materials science, particularly in the development of semiconductors for plastic electronics . The compound’s primary targets are the materials it is incorporated into, such as covalent triazine frameworks (CTFs), where it enhances their photocatalytic activity .

Mode of Action

Thiazolo[5,4-d]thiazole interacts with its targets by enhancing their light absorption capacity and chemical stability . This compound is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This overlap allows for efficient electron-hole separation and transfer capability, which is crucial for the photocatalytic activity of the materials it is incorporated into .

Biochemical Pathways

The primary biochemical pathway affected by Thiazolo[5,4-d]thiazole is the photocatalytic process. The compound enhances the photocatalytic activity of the materials it is incorporated into, leading to improved performance in applications such as hydrogen production and dye degradation . The compound’s electron-deficient nature and efficient intermolecular π–π overlap enable it to facilitate charge separation and electron transport in these materials .

Pharmacokinetics

The compound’s properties, such as its high oxidative stability and efficient intermolecular π–π overlap, enhance the performance and stability of these materials .

Result of Action

The incorporation of Thiazolo[5,4-d]thiazole into materials like CTFs results in enhanced photocatalytic activity. For instance, a Thiazolo[5,4-d]thiazole functionalized covalent triazine framework demonstrated superior photocatalytic activity for hydrogen production and dye degradation . This is due to the compound’s ability to facilitate efficient electron-hole separation and transfer .

Action Environment

The action of Thiazolo[5,4-d]thiazole is influenced by environmental factors such as light and the chemical environment of the material it is incorporated into. For example, the compound’s photocatalytic activity is enhanced under visible light . Additionally, the chemical stability of Thiazolo[5,4-d]thiazole allows it to maintain its performance in various chemical environments .

Future Directions

Thiazolo[5,4-d]thiazole-based materials have shown high potential, notably in the field of organic photovoltaics . There is a growing demand for new fluorescent small molecule dyes for solid-state applications in the photonics and optoelectronics industry . Given the cost-effectiveness, ease of synthesis, and now a structure–photophysics correlation, there is a compelling case for the adoption of Thiazolo[5,4-d]thiazole-based materials in solid-state photonic and fluorescence-based optical devices .

properties

IUPAC Name

[1,3]thiazolo[5,4-d][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2S2/c1-5-3-4(7-1)6-2-8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQXSXLBPPFJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(S1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402924
Record name Thiazolo[5,4-d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

251-56-9
Record name Thiazolo[5,4-d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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